(1S,5S)-8-methyl-4-methylidene-1-propan-2-ylspiro[4.5]dec-8-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,5S)-8-methyl-4-methylidene-1-propan-2-ylspiro[4.5]dec-8-ene is a chemical compound with the molecular formula C15H24 and a molecular weight of 204.3511 g/mol . It is a spiro compound, which means it has a unique structure where two rings are connected through a single atom. This compound is also known by other names such as Spiro[4.5]dec-7-ene, 1-isopropenyl-4,8-dimethyl-, (1S,4R,5S)- .
Vorbereitungsmethoden
The synthesis of (1S,5S)-8-methyl-4-methylidene-1-propan-2-ylspiro[4.5]dec-8-ene can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the cyclization of 1,8-dimethyl-4-(1-methylethenyl)spiro[4.5]dec-7-ene can be carried out using a Lewis acid catalyst . Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the compound .
Analyse Chemischer Reaktionen
(1S,5S)-8-methyl-4-methylidene-1-propan-2-ylspiro[4.5]dec-8-ene undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound may lead to the formation of corresponding ketones or alcohols .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activities and interactions with various biomolecules. In medicine, it could be explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects . In industry, it may be used as an intermediate in the production of other valuable chemicals .
Wirkmechanismus
The mechanism of action of (1S,5S)-8-methyl-4-methylidene-1-propan-2-ylspiro[4.5]dec-8-ene involves its interaction with specific molecular targets and pathways. For example, it may interact with enzymes or receptors in biological systems, leading to modulation of their activity . The exact molecular targets and pathways involved depend on the specific context and application of the compound .
Vergleich Mit ähnlichen Verbindungen
(1S,5S)-8-methyl-4-methylidene-1-propan-2-ylspiro[4.5]dec-8-ene can be compared with other similar compounds such as (1R,5S)-1,8-dimethyl-4-(propan-2-ylidene)spiro[4.5]dec-7-ene and (1R,4S,5S)-1,8-dimethyl-4-(prop-1-en-2-yl)spiro[4.5]dec-7-ene . These compounds share similar structural features but differ in their stereochemistry and specific functional groups. The uniqueness of this compound lies in its specific stereochemistry and the presence of the methylidene group, which may confer distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
255062-41-0 |
---|---|
Molekularformel |
C15H24 |
Molekulargewicht |
204.35 g/mol |
IUPAC-Name |
(1S,5S)-8-methyl-4-methylidene-1-propan-2-ylspiro[4.5]dec-8-ene |
InChI |
InChI=1S/C15H24/c1-11(2)14-6-5-13(4)15(14)9-7-12(3)8-10-15/h7,11,14H,4-6,8-10H2,1-3H3/t14-,15-/m0/s1 |
InChI-Schlüssel |
QZGRYPDXCBFNRS-GJZGRUSLSA-N |
Isomerische SMILES |
CC1=CC[C@@]2(CC1)[C@@H](CCC2=C)C(C)C |
Kanonische SMILES |
CC1=CCC2(CC1)C(CCC2=C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.